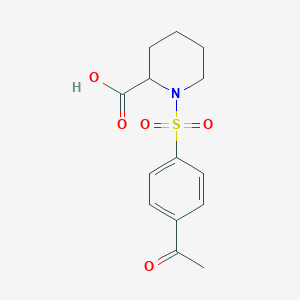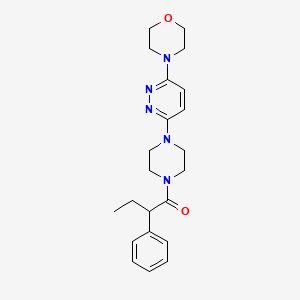
2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is a sulfonamide derivative that has been studied for its potential use in treating various diseases and conditions.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Studies have explored the synthesis and characterization of zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit remarkable properties such as high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield. These features make them potent Type II photosensitizers for the treatment of cancer in photodynamic therapy. Such applications highlight the relevance of benzenesulfonamide derivatives in developing therapeutic agents that leverage light-induced reactions to target cancer cells with high specificity and minimal side effects Pişkin, Canpolat, & Öztürk, 2020.
Antimicrobial and Antituberculosis Activity
Research into thiourea derivatives bearing the benzenesulfonamide moiety has shown significant antimycobacterial activity. These compounds, inspired by second-line antituberculosis pro-drugs, demonstrate the ability to inhibit Mycobacterium tuberculosis effectively. Such studies indicate the potential of benzenesulfonamide derivatives as a basis for developing new antimicrobial agents, particularly against tuberculosis, which remains a major global health challenge Ghorab et al., 2017.
Enzyme Inhibition for Therapeutic Applications
The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides have been investigated for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. Compounds with significant in vitro inhibitory activity suggest the therapeutic potential of benzenesulfonamide derivatives in modulating tryptophan metabolism, which could be beneficial in treating neurological disorders Röver et al., 1997.
Catalysis and Polymerization
Benzenesulfonamide derivatives have been utilized in catalysis, demonstrating their versatility in chemical reactions. For instance, palladium aryl sulfonate phosphine catalysts derived from benzenesulfonic acid have shown efficacy in the copolymerization of acrylates with ethene. Such applications underscore the utility of benzenesulfonamide derivatives in polymer science, facilitating the synthesis of novel polymeric materials with specific properties and applications Skupov et al., 2007.
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-6-4-14(5-7-15)21-12-13(10-19(21)22)20-28(23,24)18-11-16(26-2)8-9-17(18)27-3/h4-9,11,13,20H,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRMUGLTXLVUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

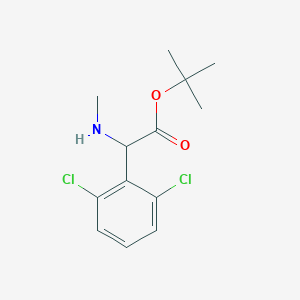
![2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide](/img/structure/B2648195.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)
![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)
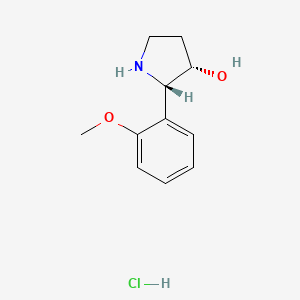
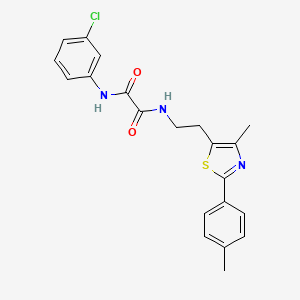

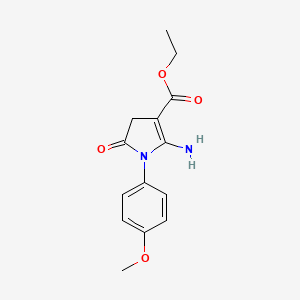
![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)
